molecular formula C17H15ClF2N2O4S B2450897 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone CAS No. 2034576-13-9

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone

Cat. No. B2450897
CAS RN: 2034576-13-9
M. Wt: 416.82
InChI Key: CZATTWJOYAWKEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve the use of a pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • The molecular structure and spectroscopic properties of similar compounds have been extensively studied. For instance, Sivakumar et al. (2021) conducted a detailed study combining experimental and theoretical vibrational analyses of a related compound, providing insights into its stability and molecular interactions (Sivakumar et al., 2021).

Crystal and Molecular Structure

  • Lakshminarayana et al. (2009) analyzed the crystal and molecular structure of a compound with similar characteristics, shedding light on its geometrical parameters and intermolecular hydrogen bonds (Lakshminarayana et al., 2009).

Synthesis and Chemical Reactions

  • Kobayashi et al. (2013) developed a convenient synthesis method for related compounds, demonstrating the chemical reactivity and potential for various applications (Kobayashi et al., 2013).

Physicochemical Properties

  • Huang et al. (2021) investigated the physicochemical properties of similar compounds using density functional theory (DFT), providing insight into their molecular electrostatic potential and molecular orbitals (Huang et al., 2021).

Biological Activities

  • The biological activities of compounds in this chemical class have been explored. Wang et al. (2015) synthesized derivatives that exhibited herbicidal and insecticidal activities, indicating potential applications in agriculture (Wang et al., 2015).

Antimicrobial Screening

  • Singh et al. (2016) synthesized new organotin(IV) complexes with related compounds and evaluated their antimicrobial activities, suggesting potential pharmaceutical applications (Singh et al., 2016).

Process Development for Synthesis

  • Kopach et al. (2010) described the development of synthesis routes for a related compound, highlighting its industrial-scale production potential (Kopach et al., 2010).

Future Directions

The future directions for this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O4S/c18-13-9-21-7-5-14(13)26-11-6-8-22(10-11)16(23)12-3-1-2-4-15(12)27(24,25)17(19)20/h1-5,7,9,11,17H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZATTWJOYAWKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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